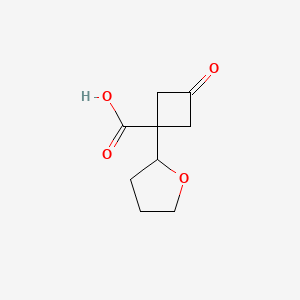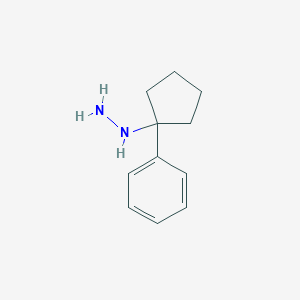
(1-Phenylcyclopentyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Phenylcyclopentyl)hydrazine is an organic compound characterized by a cyclopentyl ring substituted with a phenyl group and a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenylcyclopentyl)hydrazine typically involves the reaction of cyclopentanone with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions: (1-Phenylcyclopentyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include azines, amines, and substituted hydrazine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(1-Phenylcyclopentyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of (1-Phenylcyclopentyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of specific enzymes or the modification of cellular pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Phenylhydrazine: Similar in structure but lacks the cyclopentyl ring.
Cyclopentylamine: Contains the cyclopentyl ring but lacks the hydrazine moiety.
Hydrazine: The simplest hydrazine derivative, lacking both the phenyl and cyclopentyl groups.
Uniqueness: (1-Phenylcyclopentyl)hydrazine is unique due to the combination of the phenyl and cyclopentyl groups with the hydrazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
(1-phenylcyclopentyl)hydrazine |
InChI |
InChI=1S/C11H16N2/c12-13-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9,12H2 |
InChIキー |
OCAWIYIFLVSCNE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C2=CC=CC=C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde](/img/structure/B13480173.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)

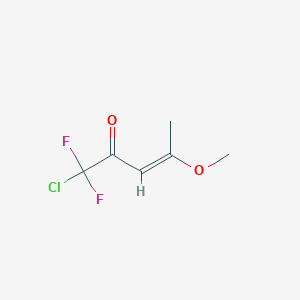
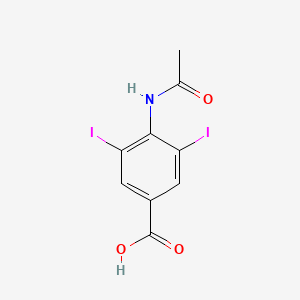
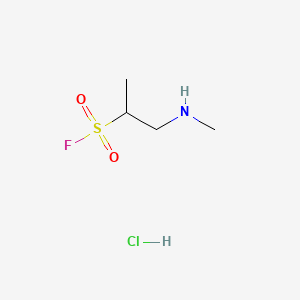
![2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one](/img/structure/B13480200.png)
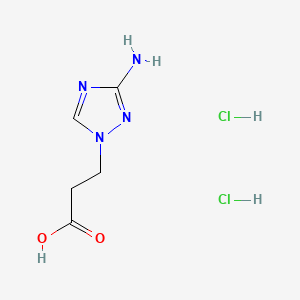
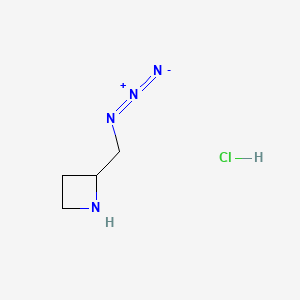


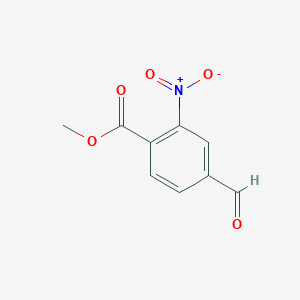
![Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480226.png)
